molecular formula C13H11N3O2S B2628120 1-(Benzenesulfonyl)-5-methylbenzotriazole CAS No. 81262-52-4

1-(Benzenesulfonyl)-5-methylbenzotriazole

Cat. No. B2628120
CAS RN: 81262-52-4
M. Wt: 273.31
InChI Key: UEYQAGLEXLTIJS-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .


Molecular Structure Analysis

The molecular structure of a compound similar to “1-(Benzenesulfonyl)-5-methylbenzotriazole”, namely 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was characterized spectroscopically and confirmed by X-ray diffraction study .


Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless viscous oil . It dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .

Safety And Hazards

Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Sulfonamides and lipids are widely found in natural products, bioactive substances, and pharmaceuticals . The development of new methods for the synthesis of these compounds, including the use of sulfonyl azides in sulfonation reactions, is an active area of research .

properties

IUPAC Name

1-(benzenesulfonyl)-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-10-7-8-13-12(9-10)14-15-16(13)19(17,18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYQAGLEXLTIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

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